4-((Chloromethyl)sulfonyl)morpholine
Overview
Description
4-((Chloromethyl)sulfonyl)morpholine is an organic compound with the molecular formula C5H10ClNO3S. It is a morpholine derivative, characterized by the presence of a chloromethylsulfonyl group attached to the nitrogen atom of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Chloromethyl)sulfonyl)morpholine typically involves the reaction of morpholine with chloromethyl chlorosulfate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Chloromethyl chlorosulfate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-((Chloromethyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include reduced morpholine derivatives.
Scientific Research Applications
4-((Chloromethyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)sulfonyl)morpholine involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to modify other molecules by forming covalent bonds. The sulfonyl group also contributes to its chemical stability and reactivity under various conditions .
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the chloromethylsulfonyl group.
4-(Methylsulfonyl)morpholine: A similar compound with a methylsulfonyl group instead of a chloromethylsulfonyl group.
4-(Chloromethyl)morpholine: A compound with only the chloromethyl group attached to the morpholine ring.
Uniqueness: 4-((Chloromethyl)sulfonyl)morpholine is unique due to the presence of both the chloromethyl and sulfonyl groups, which confer distinct reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
4-(chloromethylsulfonyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXFXNCSRIIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363660 | |
Record name | 4-(Chloromethanesulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39542-27-3 | |
Record name | 4-(Chloromethanesulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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